(5-Methyl-3-pyrrolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-pyrrolyl)methanamine: is an organic compound with the molecular formula C6H10N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-3-pyrrolyl)methanamine typically involves the reaction of 5-methylpyrrole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-3-pyrrolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-Methyl-3-pyrrolyl)methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: It can be used as a probe to investigate the function of specific enzymes and their role in various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of (5-Methyl-3-pyrrolyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrole: The parent compound of (5-Methyl-3-pyrrolyl)methanamine, pyrrole, is a simple five-membered aromatic heterocycle containing nitrogen.
3-Pyrrolylmethanamine: A similar compound with a different substitution pattern on the pyrrole ring.
5-Methylpyrrole: Another related compound with a methyl group at the 5-position of the pyrrole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
DMKWYIVNVXNWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.